3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative featuring a cyclohexyl substituent at the 3-position and a carboxylic acid group at the 1-position. The BCP scaffold is a rigid, high-energy structure widely used in medicinal chemistry as a bioisostere for tert-butyl, phenyl, or alkyne groups to improve pharmacokinetic properties . The cyclohexyl group enhances lipophilicity and may influence metabolic stability, making this compound valuable in drug design.
Properties
IUPAC Name |
3-cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVHZYPEQPASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions, often using highly strained intermediates.
Introduction of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexyl Grignard reagents in the presence of suitable catalysts.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclohexyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-cyclohexyl-BCP-1-carboxylic acid with its analogues:
*Estimated based on substituent effects from Wiberg’s study .
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., CF₃) significantly lower pKa (~2.1) via field effects, whereas alkyl groups (ethyl, cyclohexyl) have minimal impact (~4.8–4.9) .
- Lipophilicity : Cyclohexyl and benzyloxy groups (e.g., 3-((benzyloxy)methyl)-BCP-1-carboxylic acid ) increase logP, enhancing membrane permeability.
- Reactivity: Bromo and iodo derivatives (e.g., 3-iodo-BCP-1-carboxylic acid ) enable Suzuki-Miyaura couplings, while amino derivatives facilitate peptide synthesis .
Stability and Reactivity
- Thermal Stability : The BCP core is thermally stable, but electron-withdrawing groups (e.g., CF₃) may reduce strain energy.
- Chemical Reactivity : Bromo and iodo substituents enable cross-coupling reactions, while carboxylic acid groups allow esterification or amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
